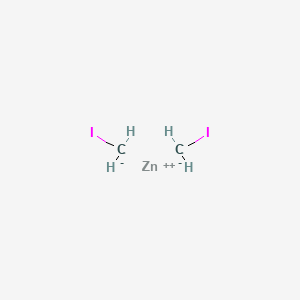
Zinc bis(iodomethanide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc is a metallic element of atomic number 30 and atomic weight 65.38. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Zinc compounds, such as Zinc bis(dimethyldithiocarbamate), are coordination complexes of zinc with various ligands .
Synthesis Analysis
Zinc complexes can be synthesized by treating zinc with various ligands . For example, Zinc bis(dimethyldithiocarbamate) is produced by treating zinc and dithiocarbamate .Molecular Structure Analysis
Zinc complexes often have a distorted tetrahedral coordination around the zinc atom .Chemical Reactions Analysis
Zinc complexes can participate in various chemical reactions. For instance, bis(imidazole)/zinc complexes have been used for transesterification reactions .Physical And Chemical Properties Analysis
Zinc is a transition metal that is brittle at ordinary temperatures but malleable at 100 to 150°C .科学的研究の応用
Synthesis and Structural Studies
Bis(iodomethyl)zinc has been synthesized and structurally characterized through solution NMR and X-ray crystallographic methods. The synthesis involves the treatment of diethylzinc with diiodomethane, producing bis(iodomethyl)zinc species. These studies provide fundamental insights into the molecular structure and reactivity of halomethyl zinc reagents, essential for understanding their behavior in various chemical contexts (Denmark et al., 1992).
Organic Synthesis Applications
Bis(iodozincio)methane, derived from bis(iodomethyl)zinc, has demonstrated potential as an organic synthetic reagent. It reacts with carbonyl compounds to yield methylenated products and has shown versatility in reactions with various electrophiles. This reagent's unique reactivity profile makes it valuable for constructing complex organic molecules, indicating its utility in synthetic organic chemistry (Matsubara et al., 2001).
Material Science and Nanotechnology
Bis(iodomethyl)zinc has been implicated in the synthesis of nanoparticles and conducting films. For example, zinc oxide nanoparticles have been prepared from bis(acetylacetonato)zinc precursors by thermal decomposition, highlighting its role in materials science for developing nanoscale materials with specific properties (Salavati-Niasari et al., 2008).
Catalysis and Chemical Transformations
The compound has been used in enantioselective cyclopropanation reactions of allylic alcohols, where the presence of zinc iodide significantly enhances both the reaction rate and the enantiomeric excess of the product. This illustrates its potential in asymmetric catalysis, contributing to the development of chiral molecules (Denmark & O'Connor, 1997).
Photophysical Studies
Zinc complexes, including those related to bis(iodomethyl)zinc, have been explored for their electroluminescent properties and potential applications in organic light-emitting diodes (LEDs). These studies contribute to the understanding of the photophysical behaviors of zinc complexes and their applications in optoelectronic devices (Yu et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

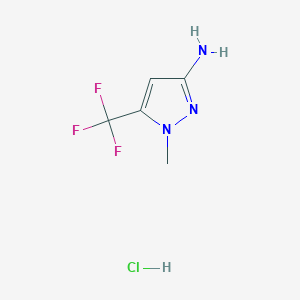
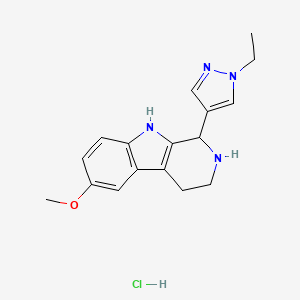
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)
![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)
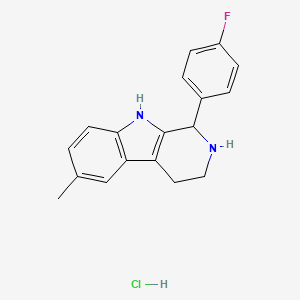
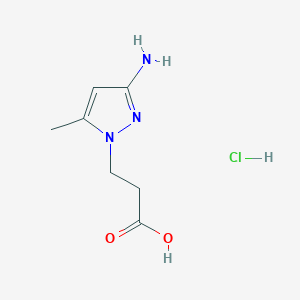

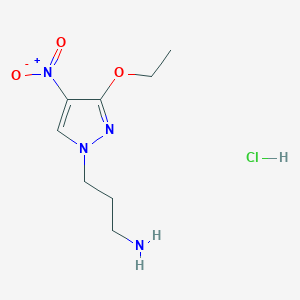
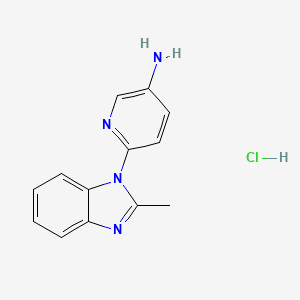

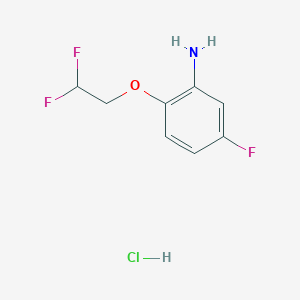
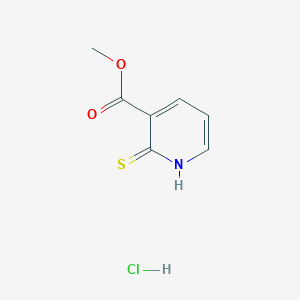
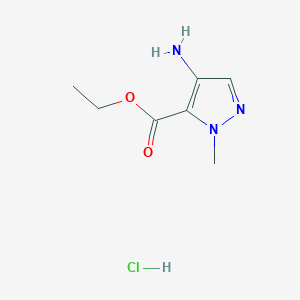
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)